![molecular formula C20H19N3O2S B2567435 N-(3-(Tert-butyl)-1-methyl-4-oxoindeno[2,3-D]pyrazol-6-YL)-2-thienylformamide CAS No. 1024523-10-1](/img/structure/B2567435.png)
N-(3-(Tert-butyl)-1-methyl-4-oxoindeno[2,3-D]pyrazol-6-YL)-2-thienylformamide
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Description
N-(3-(Tert-butyl)-1-methyl-4-oxoindeno[2,3-D]pyrazol-6-YL)-2-thienylformamide is a chemical compound that has shown promising results in scientific research. It is commonly referred to as TAK-242 and is a selective small molecule inhibitor of Toll-like receptor 4 (TLR4). TLR4 is a crucial component of the innate immune system and plays a significant role in the recognition of pathogen-associated molecular patterns. TAK-242 has been shown to inhibit TLR4 signaling and has potential applications in various scientific research fields.
Scientific Research Applications
Bioactive Compound Synthesis and Analysis
N-(3-(Tert-butyl)-1-methyl-4-oxoindeno[2,3-D]pyrazol-6-YL)-2-thienylformamide, belonging to the class of pyrazole derivatives, is involved in diverse synthetic and biological research fields. The synthesis of new pyrazole amide derivatives has shown significant results in preliminary bioassays, with certain derivatives exhibiting promising insecticidal activity, especially against Helicoverpa armigera. The symptoms observed in the treated insects were similar to those of known insecticides, pointing towards the potential application of these compounds in agricultural pest control (Deng et al., 2016). Additionally, the versatility of pyrazole derivatives extends to their inhibition properties in photosynthetic electron transport, where specific derivatives have shown inhibitory properties comparable to commercial herbicides, suggesting their potential use in weed management and agricultural productivity (Vicentini et al., 2005).
Organic Chemistry and Material Science
In the realm of organic chemistry and material science, these compounds exhibit remarkable reactivity, leading to the formation of complex structures. The reactions of certain pyrazole derivatives with various agents have been extensively studied, resulting in the formation of structurally diverse and potentially functional materials. This reactivity profile indicates the role of these compounds in the synthesis of novel organic materials with potential applications in various industrial sectors (Mironovich & Shcherbinin, 2014).
Potential Pharmaceutical Applications
The synthesis and evaluation of pyrazole derivatives have also opened pathways in pharmaceutical research. Specific derivatives have demonstrated anti-Alzheimer and anti-COX-2 activities, highlighting their potential therapeutic benefits. These compounds, therefore, represent a promising area for the development of new drugs and therapeutic agents, addressing a wide range of medical conditions (Attaby et al., 2009).
properties
IUPAC Name |
N-(3-tert-butyl-1-methyl-4-oxoindeno[1,2-c]pyrazol-6-yl)thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O2S/c1-20(2,3)18-15-16(23(4)22-18)12-8-7-11(10-13(12)17(15)24)21-19(25)14-6-5-9-26-14/h5-10H,1-4H3,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRMIKUCCYOVWHM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN(C2=C1C(=O)C3=C2C=CC(=C3)NC(=O)C4=CC=CS4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(Tert-butyl)-1-methyl-4-oxoindeno[2,3-D]pyrazol-6-YL)-2-thienylformamide |
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